Aprepitant-M3 Metabolito
Descripción general
Descripción
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant, a neurokinin-1 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy and surgery. The compound is known for its high affinity for the human substance P/neurokinin 1 receptor, which plays a crucial role in the emetic response .
Aplicaciones Científicas De Investigación
Aprepitant-M3 Metabolite has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with neurokinin 1 receptors and its role in modulating the emetic response.
Medicine: Investigated for its potential therapeutic applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions involving neurokinin 1 receptors.
Industry: Utilized in the pharmaceutical industry for the development of new antiemetic drugs and formulations.
Mecanismo De Acción
Target of Action
Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . Aprepitant is a highly selective antagonist of neurokinin-1 (NK1) receptor . The NK1 receptor is the primary target of Aprepitant and its metabolites .
Mode of Action
Aprepitant and its metabolites inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
Aprepitant has been found in human plasma in the form of seven metabolites, all of which had low activity . It is possible that aprepitant, which acts as a mild inhibitor of CYP3A4, may raise plasma levels of drugs processed by CYP3A4 when used with other medications .
Pharmacokinetics
The parent compound, aprepitant, has a large interindividual variation in clinical responses in advanced cancer . Plasma concentrations of total and free Aprepitant were determined at 24 h after a 3-day Aprepitant treatment .
Result of Action
The action of Aprepitant and its metabolites results in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . In contrast, some patients treated with Aprepitant have poor antiemetic efficacy and experience undesirable adverse effects such as hiccups, constipation, and headache .
Action Environment
Environmental factors such as temperature, carbon dioxide, lighting, ozone, soil water, soil salinity, and soil fertility can have a significant impact on the physiological and biochemical responses of medicinal plants . .
Análisis Bioquímico
Biochemical Properties
The main metabolic pathway of Aprepitant involves the desorption of the triazolone ring by N-dealkylation via cytochrome P450 (CYP) 3A4 in the liver . The metabolites, including the Aprepitant-M3 Metabolite, have a high affinity for the NK1 receptor as well as Aprepitant in vitro .
Cellular Effects
The Aprepitant-M3 Metabolite, like Aprepitant, is expected to interact with the NK1 receptor. This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The Aprepitant-M3 Metabolite, being an active metabolite of Aprepitant, likely shares a similar mechanism of action. Aprepitant acts by binding to the NK1 receptor, thereby inhibiting its activation and the subsequent signaling pathways
Temporal Effects in Laboratory Settings
Aprepitant has been shown to provide protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of the Aprepitant-M3 Metabolite in animal models. Studies on Aprepitant have shown its effects on lung tissues of rats with an experimental polymicrobial sepsis model .
Metabolic Pathways
The Aprepitant-M3 Metabolite is produced through the metabolic pathway involving the desorption of the triazolone ring by N-dealkylation via CYP3A4 in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Aprepitant-M3 Metabolite involves several synthetic steps, starting from the parent compound, AprepitantSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Aprepitant-M3 Metabolite follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Aprepitant-M3 Metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.
Reduction: Reduction reactions can convert the metabolite into more reduced forms, potentially affecting its interaction with biological targets.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Aprepitant-M3 Metabolite, each with distinct pharmacological properties .
Comparación Con Compuestos Similares
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another neurokinin 1 receptor antagonist used for similar indications.
Netupitant: Often combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Aprepitant-M3 Metabolite is unique due to its specific metabolic pathway and its high affinity for the neurokinin 1 receptor. Unlike other similar compounds, it is an active metabolite, meaning it retains pharmacological activity after the parent compound is metabolized .
Actividad Biológica
Aprepitant-M3 metabolite, a significant derivative of the neurokinin-1 (NK-1) receptor antagonist aprepitant, has garnered attention due to its biological activity and implications in therapeutic contexts, particularly in oncology. This article delves into the biological activity of Aprepitant-M3, exploring its mechanisms, pharmacological effects, and clinical significance.
Overview of Aprepitant and Its Metabolite
Aprepitant is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). It works by antagonizing the NK-1 receptor, which is activated by substance P, a neuropeptide involved in the emetic response. The M3 metabolite retains some pharmacological activity, contributing to the overall efficacy of aprepitant in clinical settings.
Chemical Structure and Properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aprepitant | C23H21F7N4O3 | Parent compound; potent NK-1 receptor antagonist |
Aprepitant-M3 Metabolite | C20H16F7NO3 | Active metabolite; retains NK-1 receptor antagonism |
The primary action of Aprepitant-M3 metabolite involves:
- NK-1 Receptor Antagonism: By inhibiting substance P from binding to NK-1 receptors, Aprepitant-M3 reduces the likelihood of vomiting, especially in patients undergoing chemotherapy. This mechanism is critical in managing acute and delayed nausea associated with highly emetogenic chemotherapy regimens .
- Influence on Cytokines and Growth Factors: Emerging studies suggest that Aprepitant may exhibit antiproliferative effects. It has been proposed that it could enhance the efficacy of chemotherapeutic agents by modulating inflammatory cytokines and growth factors involved in tumor progression .
Pharmacokinetics
Aprepitant-M3 is formed through hepatic metabolism predominantly via the cytochrome P450 enzyme CYP3A4. This metabolic pathway results in several metabolites with varying degrees of activity:
- Absorption: The bioavailability of aprepitant is approximately 60-65%, with peak plasma concentrations reached within 4 hours post-administration .
- Metabolism: The M3 metabolite is one of several identified metabolites formed through N-dealkylation and O-dealkylation processes. While many metabolites are weakly active, Aprepitant-M3 exhibits a degree of pharmacological activity that contributes to its clinical effects .
- Elimination: Approximately 50% of aprepitant metabolites are excreted via urine and feces, highlighting its systemic clearance mechanisms .
Case Studies
-
Chemotherapy-Induced Nausea and Vomiting:
- In clinical trials involving patients receiving cisplatin-based chemotherapy, the addition of Aprepitant or its metabolites significantly reduced both acute and delayed nausea compared to placebo controls. This effect was particularly noted in patients who had previously experienced severe nausea during chemotherapy cycles .
-
Antitumor Activity:
- Preliminary studies have suggested that combining Aprepitant with traditional chemotherapeutics may enhance antitumor efficacy by mitigating side effects such as nausea while potentially exerting direct antiproliferative effects on tumor cells. For instance, a study indicated improved outcomes in patients treated for advanced non-small cell lung cancer when Aprepitant was included in their regimen .
Drug Interactions
Aprepitant-M3 metabolite's interaction with other drugs is primarily mediated through the CYP3A4 enzyme system:
- Inhibitory Effects: As a moderate inhibitor of CYP3A4, aprepitant can increase plasma concentrations of co-administered drugs that are substrates of this enzyme (e.g., benzodiazepines, warfarin). This necessitates careful monitoring and potential dose adjustments when used concurrently with these medications .
- Clinical Recommendations: Healthcare providers should be aware of these interactions to optimize therapeutic regimens and minimize adverse effects associated with polypharmacy in cancer treatment settings.
Propiedades
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
Record name | Aprepitant-M3 Metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-04-2 | |
Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprepitant-M3 Metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.